molecular formula C15H19ClN4OS B5296893 N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5296893
M. Wt: 338.9 g/mol
InChI Key: NEZOZHIGOJMJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as IBTA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of IBTA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
IBTA has been shown to have various biochemical and physiological effects. It has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to have low toxicity towards normal cells. IBTA has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a cancer drug. It has also been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

IBTA has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high chemical stability. It has also been shown to have low toxicity towards normal cells, making it a safe compound to work with. However, IBTA has some limitations for lab experiments. It is not water-soluble, which limits its potential applications in aqueous environments. It also has limited solubility in organic solvents, which may limit its potential applications in certain experiments.

Future Directions

There are several future directions for research on IBTA. One potential direction is to study its potential as a cancer drug in more detail. This could involve studying its mechanism of action in more detail and testing its efficacy in various cancer models. Another potential direction is to study its potential as a corrosion inhibitor in more detail. This could involve studying its effectiveness in various environments and under various conditions. Additionally, further research could be conducted to explore its potential as a water treatment agent and its potential applications in material science.

Synthesis Methods

There are various methods for synthesizing IBTA, but the most common method involves the reaction of 4-chloroaniline with isobutyl alcohol and triazole in the presence of a catalyst. The resulting intermediate is then reacted with thioacetic acid to yield IBTA. This method has been optimized to yield high purity and high yield of IBTA.

Scientific Research Applications

IBTA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, IBTA has been studied for its potential as an antifungal and antibacterial agent. It has also been studied for its potential as a cancer drug due to its ability to inhibit the growth of cancer cells. In material science, IBTA has been studied for its potential as a corrosion inhibitor. In environmental science, IBTA has been studied for its potential as a water treatment agent.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4OS/c1-10(2)8-13-18-19-15(20(13)3)22-9-14(21)17-12-6-4-11(16)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZOZHIGOJMJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

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